3-[(2-METHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Overview
Description
3-[(2-METHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane core. Such structures are often found in various bioactive natural products and drug candidates, making them of significant interest in both synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted under ambient temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis are likely employed. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Various substitution reactions can occur, where functional groups on the bicyclo[2.2.1]heptane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
3-[(2-METHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.
Medicine: The compound’s bioactive properties make it a candidate for drug development. It can be used
Properties
IUPAC Name |
3-[(2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-5,9-10,13-14H,6-8H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJNPWFOUPEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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